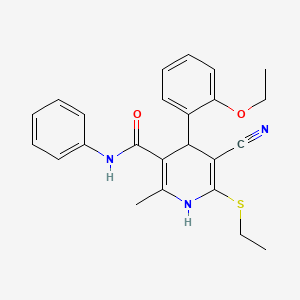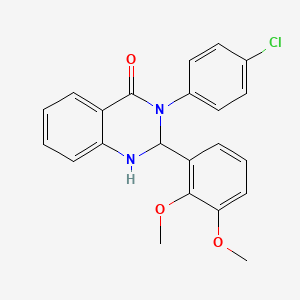![molecular formula C30H26N2O2 B11508034 12-[4-(benzyloxy)phenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508034.png)
12-[4-(benzyloxy)phenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound with a unique structure that includes a benzyloxy group attached to a phenyl ring, a methyl group, and a hexahydro-1,10-diazatetra-phenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with a suitable amine under reductive amination conditions. This is followed by cyclization to form the hexahydro-1,10-diazatetra-phenone core. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like sodium bisulfite (Na2S2O5) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of molecular sieves and ultrasound-assisted reactions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the diazatetra-phenone core can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in molecular docking studies to evaluate its binding affinity to different biological targets.
Industry: The compound is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets. For instance, in antifungal applications, it binds to the active site of cytochrome P450 enzyme lanosterol 14 α-demethylase, inhibiting its activity and thus preventing fungal growth . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Used in the synthesis of dyes and other industrial chemicals.
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Exhibits multifunctional activity, including MAO-B inhibition for the treatment of Parkinson’s disease.
Benzimidazole derivatives: Known for their biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its specific structure, which combines a benzyloxy group, a phenyl ring, and a hexahydro-1,10-diazatetra-phenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H26N2O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-methyl-12-(4-phenylmethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C30H26N2O2/c1-19-10-15-23-24(31-19)16-17-26-29(23)28(30-25(32-26)8-5-9-27(30)33)21-11-13-22(14-12-21)34-18-20-6-3-2-4-7-20/h2-4,6-7,10-17,28,32H,5,8-9,18H2,1H3 |
InChI Key |
CYJCERZENOXEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate](/img/structure/B11507951.png)
![N-(3-chlorophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11507956.png)
![7-cyclohexyl-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11507962.png)
![1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-6-yl]ethanone](/img/structure/B11507966.png)
![1'-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11507990.png)
![4-Amino-N'-[(2-methoxy-4-methylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11507997.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11508003.png)

![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11508016.png)

![Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11508020.png)
![N-[(2E)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]-2-methyl-3-nitrobenzamide](/img/structure/B11508026.png)
![N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[2-(2,6,6-trimethyl-1-cyclohexenyl)ethyl]amine](/img/structure/B11508031.png)
![1-(4-Fluoro-phenyl)-7-o-tolyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11508040.png)
